molecular formula C16H16FN3O4S B4983415 1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine CAS No. 5531-92-0

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine

Cat. No.: B4983415
CAS No.: 5531-92-0
M. Wt: 365.4 g/mol
InChI Key: JXQXELBOPXJQHY-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine is not fully understood. it is believed to interact with various molecular targets due to the presence of both fluorophenyl and nitrophenyl groups. These interactions can affect different biochemical pathways, leading to diverse biological effects .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQXELBOPXJQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386000
Record name 1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5531-92-0
Record name 1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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